molecular formula C10H7ClFNO B15198610 4-Chloro-6-fluoro-8-methoxyquinoline

4-Chloro-6-fluoro-8-methoxyquinoline

Cat. No.: B15198610
M. Wt: 211.62 g/mol
InChI Key: PJJKVDRTGVXOED-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methoxyquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₆ClFNO. Its structure features a quinoline core substituted with chlorine at position 4, fluorine at position 6, and a methoxy group at position 6. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

4-chloro-6-fluoro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJKVDRTGVXOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of substituted anilines and aldehydes, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.

    Industry: Utilized in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-fluoro-8-methoxyquinoline with structurally related quinoline derivatives, focusing on substituent positions, synthesis, and key properties:

Compound Name Substituents (Positions) Molecular Formula Synthesis Method Key Properties/Applications References
This compound Cl (4), F (6), OCH₃ (8) C₁₀H₆ClFNO Not explicitly detailed; analogous derivatives use Pd-catalyzed cross-coupling or POCl₃ phosphorylation Potential antimicrobial/antitumor activity (inferred from similar quinolines)
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) C₁₁H₁₀ClNO₂ Reflux with POCl₃; purified via column chromatography Melting point: 403–404 K; planar molecular structure with intramolecular C–H⋯Cl interactions
4-Chloro-6-ethoxyquinoline Cl (4), OCH₂CH₃ (6) C₁₁H₁₀ClNO Not explicitly detailed; likely similar phosphorylation or nucleophilic substitution Used in synthetic chemistry for further functionalization
8-Chloro-6-fluoroquinoline Cl (8), F (6) C₉H₅ClFN Halogenation at specific positions; potential Suzuki coupling Studied in drug development for halogen-mediated bioactivity
Ethyl this compound-3-carboxylate Cl (4), F (6), OCH₃ (8), COOEt (3) C₁₃H₁₁ClFNO₃ Pd(OAc)₂-catalyzed cross-coupling; purified via column chromatography Intermediate for bioactive molecules (e.g., quinolone antibiotics)

Structural and Electronic Differences

  • Substituent Positions: Chlorine at position 4 (as in this compound) enhances electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitution. In contrast, 8-Chloro-6-fluoroquinoline places chlorine at position 8, altering electron distribution and reactivity . Methoxy vs. Ethoxy Groups: The methoxy group (OCH₃) in this compound provides steric hindrance and moderate electron-donating effects, while ethoxy (OCH₂CH₃) in 4-Chloro-6-ethoxyquinoline increases lipophilicity .

Key Research Findings

Electronic Effects : Fluorine at position 6 increases electronegativity, enhancing binding to biological targets (e.g., DNA gyrase in bacteria) .

Thermal Stability: Methoxy-substituted quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher melting points (~403 K) compared to non-methoxy analogs, suggesting improved thermal stability .

Synthetic Versatility: Ethyl ester derivatives (e.g., Ethyl this compound-3-carboxylate) serve as intermediates for carboxylate-containing drugs, enabling further functionalization .

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